molecular formula C11H19ClN2 B3421599 4-Amino-N-ethyl-N-isopropylaniline hydrochloride CAS No. 220844-81-5

4-Amino-N-ethyl-N-isopropylaniline hydrochloride

Cat. No. B3421599
CAS RN: 220844-81-5
M. Wt: 214.73 g/mol
InChI Key: MRSCGJRIQPNDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-ethyl-N-isopropylaniline hydrochloride, also known as N-Ethyl-N-isopropyl-p-phenylenediamine hydrochloride, is a chemical compound with the empirical formula C11H18N2·HCl . It is a white to almost white crystalline powder that is soluble in water and alcohol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and dyes, and it is also used as a corrosion inhibitor in water treatment .


Molecular Structure Analysis

The molecular weight of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride is 214.73 . The compound has a linear formula of C11H18N2·HCl .


Physical And Chemical Properties Analysis

4-Amino-N-ethyl-N-isopropylaniline hydrochloride has a melting point of approximately 260°C (decomposition) and a predicted boiling point of 287.4±13.0 °C . Its density is predicted to be 0.992±0.06 g/cm3 . The compound has a pKa value of 8.90±0.32 (predicted) .

Scientific Research Applications

Spectroscopic Characterization in Cathinone Derivatives

4-Amino-N-ethyl-N-isopropylaniline hydrochloride demonstrates significant relevance in the spectroscopic characterization of cathinone derivatives. A comprehensive chemical characterization of two cathinone derivatives, including this compound, was performed using various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods are crucial for the identification and analysis of cathinone derivatives in forensic toxicology (Kuś et al., 2016).

Photochemical Transformations in Styrylpyridines

4-Amino-N-ethyl-N-isopropylaniline hydrochloride plays a role in the photochemical transformations of styrylpyridines. Studies on ultraviolet irradiation of aqueous solutions of this compound and related derivatives have revealed the formation of cis and trans isomers and their corresponding dimers. This research has implications for understanding the photochemical behavior of similar compounds (Williams et al., 1965).

Biodegradability in Polyesteramides

This compound is involved in the synthesis of polyesteramides containing peptide linkages, indicating potential agricultural or biomedical applications. The synthesis process uses 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as the coupling agent, leading to polymers that are biodegradable and hydrolyzed by enzymes like α-chymotrypsin and lipase. This aspect opens up possibilities for environmentally friendly materials in various applications (Fan et al., 2000).

Catalysis in Organic Chemistry

4-Amino-N-ethyl-N-isopropylaniline hydrochloride is also significant in the field of catalysis, particularly in organic chemistry reactions like C-alpha-H hydroxylation. The reaction mechanism of C-alpha-H hydroxylation of a similar compound, 4-chloro-N-cyclopropyl-N-isopropylaniline, catalyzed by cytochrome P450, was investigated using density functional theory. Such studies are vital for understanding the mechanisms of enzymatic reactions and developing new catalysts (Dongmei & Jianyong, 2011).

Safety and Hazards

This compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-4-13(9(2)3)11-7-5-10(12)6-8-11;/h5-9H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSCGJRIQPNDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)N)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583369
Record name N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-ethyl-N-isopropylaniline hydrochloride

CAS RN

220844-81-5, 91215-79-1
Record name 1,4-Benzenediamine, N1-ethyl-N1-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220844-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethyl-N-isopropyl-p-phenylenediamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-ethyl-N-isopropylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Amino-N-ethyl-N-isopropylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Amino-N-ethyl-N-isopropylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Amino-N-ethyl-N-isopropylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Amino-N-ethyl-N-isopropylaniline hydrochloride
Reactant of Route 6
4-Amino-N-ethyl-N-isopropylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.